molecular formula C5H10NO3PS B8707672 1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane CAS No. 6374-26-1

1-[Ethoxy(isothiocyanato)phosphoryl]oxyethane

Cat. No. B8707672
Key on ui cas rn: 6374-26-1
M. Wt: 195.18 g/mol
InChI Key: VZPJECPLMDDSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04239708

Procedure details

To a mixture of 8.02 g of dry sodium thiocyanate in 100 ml of dry toluene at 0° C., under a nitrogen atmosphere is added 13.1 ml (16.6 g) of diethyl phosphorchloridate dropwise with stirring. The mixture is warmed to ambient temperature and stirred 20 hours. The mixture is filtered through a pad of Celite and the pad is washed with two 50 ml portions of toluene. The filtrate is washed with 50 ml of ice cold 10% sodium bicarbonate solution, 50 ml of ice water and dried over anhydrous magnesium sulfate. The mixture is filtered and the filtrate used without further purification is subsequent reaction.
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[Na+].[P:5](Cl)(=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]>C1(C)C=CC=CC=1>[CH2:7]([O:6][P:5]([N:3]=[C:2]=[S:1])([O:9][CH2:10][CH3:11])=[O:12])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
8.02 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
P(OCC)(OCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of Celite
WASH
Type
WASH
Details
the pad is washed with two 50 ml portions of toluene
WASH
Type
WASH
Details
The filtrate is washed with 50 ml of ice cold 10% sodium bicarbonate solution, 50 ml of ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate used without further purification
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
Smiles
C(C)OP(=O)(OCC)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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